2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetamide

Description

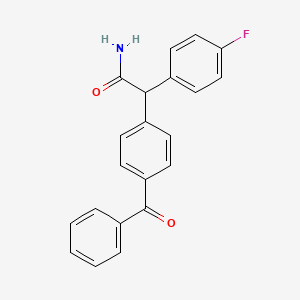

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetamide is a synthetic acetamide derivative featuring two aromatic substituents: a benzoyl group (4-benzoylphenyl) and a fluorophenyl moiety. The fluorine atom on the phenyl ring enhances metabolic stability and binding affinity through electron-withdrawing effects, a common strategy in drug design [4].

Properties

IUPAC Name |

2-(4-benzoylphenyl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FNO2/c22-18-12-10-15(11-13-18)19(21(23)25)14-6-8-17(9-7-14)20(24)16-4-2-1-3-5-16/h1-13,19H,(H2,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTATXSHVDAOXQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C3=CC=C(C=C3)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetamide is an organic compound notable for its complex structure, which includes a benzoyl group and a fluorinated phenyl group. This structural diversity contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the amidation of 4-aminobenzophenone with an acylating agent like acetic anhydride in the presence of a base such as triethylamine under reflux conditions. This method allows for the efficient production of the compound with high purity, suitable for biological testing.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties . The mechanism often involves interactions with specific biological targets, leading to alterations in cellular functions and bacterial growth inhibition.

Antimicrobial Properties

Studies have shown that this compound exhibits broad-spectrum antimicrobial activity . The compound has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The antimicrobial action is believed to stem from the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes.

The biological activity of this compound can be attributed to several mechanisms:

- Non-Covalent Interactions : These include hydrogen bonding and π-π stacking interactions with target biomolecules, which are crucial for its antimicrobial efficacy.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism, leading to reduced growth rates.

- Cell Membrane Disruption : The compound may integrate into bacterial membranes, altering permeability and leading to cell lysis.

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested alongside other acetamides against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited superior antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 8 | 16 |

| Amoxicillin | 32 | 64 |

| Ciprofloxacin | 16 | 32 |

Study 2: Mechanistic Insights

A mechanistic study explored how the compound affects bacterial cell integrity. Using fluorescence microscopy, it was observed that treated bacteria exhibited significant morphological changes indicative of membrane damage. This suggests that the antimicrobial action may involve direct interaction with bacterial membranes, leading to compromised integrity and eventual cell death.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Halogen-Substituted Phenyl Analogs

- 2-(4-Chlorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide (): Replaces the fluorophenyl group with a chlorophenyl moiety. Chlorine’s larger atomic size and stronger electron-withdrawing nature may alter solubility (logP) and receptor binding compared to fluorine.

- 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide (): Bromine’s bulkiness and lower electronegativity compared to fluorine could reduce metabolic stability but enhance hydrophobic interactions in lipid-rich environments.

Fluorophenyl-Containing Derivatives

N-(4-Fluorophenyl)-2-(2-(4-fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetamide () :

- Incorporates a benzoimidazole ring, enhancing π-π stacking interactions. The dual fluorophenyl groups may improve CNS penetration due to increased lipophilicity (logP: ~2.74, extrapolated from similar compounds) [4], [12].

- LC-MS data (m/z 364.216 [M+H⁺]) confirm stability under analytical conditions [4].

- Molecular weight: 301.36; logP: 2.74, indicating moderate lipophilicity [12].

Heterocyclic Hybrids

- N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide () :

- Benzothiazole substitution introduces hydrogen-bonding sites, improving target specificity. This modification is common in anticancer and antimicrobial agents [8].

- Similar fluorophenyl acetamide backbone suggests comparable metabolic pathways.

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Weight | logP | Key Substituents | Potential Applications | Reference |

|---|---|---|---|---|---|

| 2-(4-Benzoylphenyl)-2-(4-fluorophenyl)acetamide | ~470.93* | ~3.2† | Benzoyl, fluorophenyl | CNS disorders, antimicrobial | [15] |

| N-(4-Fluorophenyl)-2-(2-(4-fluorophenyl)-1H-benzo[d]imidazole-1-yl)acetamide | 364.12 | 2.74 | Benzoimidazole, fluorophenyl | Antimicrobial, antiviral | [4] |

| 2-(4-Chlorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide | 408.87 | ~1.8‡ | Chlorophenyl, morpholinylsulfonyl | Inflammation, enzyme inhibition | [5] |

| 2-(4-ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide | 301.36 | 2.74 | Ethoxyphenyl, fluorophenylethyl | Metabolic studies | [12] |

*Estimated from ; †Predicted based on substituent contributions; ‡Calculated using ChemDraw.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.